molecular formula C24H26N2O3S B3740285 N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide

N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide

Cat. No.: B3740285
M. Wt: 422.5 g/mol
InChI Key: JDLGMFFGQFGAGD-UHFFFAOYSA-N
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Description

N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and material science

Mechanism of Action

Mode of Action

The exact mode of action of Oprea1_387203 is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. This interaction could involve binding to the active site of an enzyme or receptor, altering its function .

Biochemical Pathways

The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oprea1_387203 are not well-studied. These properties would determine the compound’s bioavailability, or how much of the drug reaches its intended targets in the body. Factors such as solubility, stability, and the presence of transport proteins can all influence ADME properties .

Result of Action

The molecular and cellular effects of Oprea1_387203’s action would depend on its specific targets and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism or signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_387203. These factors could include pH, temperature, and the presence of other molecules in the cellular environment. Understanding these influences is crucial for optimizing the use of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. the method mentioned above using ultrasonic irradiation and a solid acid catalyst can also be scaled up for industrial applications due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Benzamides are known for their pharmacological properties, including anti-inflammatory and analgesic effects. This compound may have similar applications.

    Industry: It can be used in the production of polymers and other materials due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide is unique due to its specific structural features, such as the presence of both benzyl and sulfonamido groups

Properties

IUPAC Name

N-benzyl-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-18-9-14-23(15-19(18)2)26(30(3,28)29)17-21-10-12-22(13-11-21)24(27)25-16-20-7-5-4-6-8-20/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLGMFFGQFGAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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